

Spectral Data Analysis of 3-Bromopyridazine: A Technical Guide

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Compound of Interest

Compound Name: **3-Bromopyridazine**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound **3-Bromopyridazine**. Due to the limited availability of publicly accessible experimental spectra, this guide combines predicted data with established analytical principles to serve as a valuable resource for the identification and characterization of this compound.

Introduction to 3-Bromopyridazine

3-Bromopyridazine ($C_4H_3BrN_2$) is a halogenated pyridazine derivative with a molecular weight of 158.98 g/mol. Its structural and electronic properties make it a significant building block in medicinal chemistry and materials science. Accurate spectral analysis is crucial for confirming its identity and purity in various research and development applications.

Predicted Spectral Data

The following tables summarize the predicted 1H NMR, ^{13}C NMR, and key mass spectrometry data for **3-Bromopyridazine**. These predictions are based on established chemical shift correlations and fragmentation patterns for similar heterocyclic and brominated compounds.

Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.0 - 9.2	Doublet of doublets	$J \approx 4.5, 1.5$ Hz	H6
~7.7 - 7.9	Doublet of doublets	$J \approx 9.0, 1.5$ Hz	H4
~7.5 - 7.7	Doublet of doublets	$J \approx 9.0, 4.5$ Hz	H5

Note: Predicted chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~155 - 157	C6
~145 - 147	C3
~130 - 132	C4
~125 - 127	C5

Note: The carbon attached to bromine (C3) is expected to be significantly deshielded.

Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation	Relative Abundance
158/160	Molecular ion peak $[\text{M}]^+$ and $[\text{M}+2]^+$	High (characteristic bromine isotope pattern)
79	$[\text{C}_4\text{H}_3\text{N}_2]^+$ fragment (loss of Br)	Moderate to High
52	$[\text{C}_3\text{H}_2\text{N}]^+$ fragment	Moderate

Note: The presence of two peaks of nearly equal intensity for the molecular ion is a hallmark of a monobrominated compound, corresponding to the natural isotopic abundance of ^{79}Br and ^{81}Br .

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and mass spectra for **3-Bromopyridazine**.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation:

- Weighing: Accurately weigh 10-20 mg of **3-Bromopyridazine** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide- d_6 , DMSO-d_6).
- Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

3.1.2. ^1H NMR Acquisition Parameters (500 MHz Spectrometer):

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

3.1.3. ^{13}C NMR Acquisition Parameters (125 MHz Spectrometer):

- Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay (d1): 2 seconds.

- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 200 ppm.
- Temperature: 298 K.

Mass Spectrometry Protocol (GC-MS with EI)

3.2.1. Sample Preparation:

- Solution Preparation: Prepare a dilute solution of **3-Bromopyridazine** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

3.2.2. Gas Chromatography (GC) Parameters:

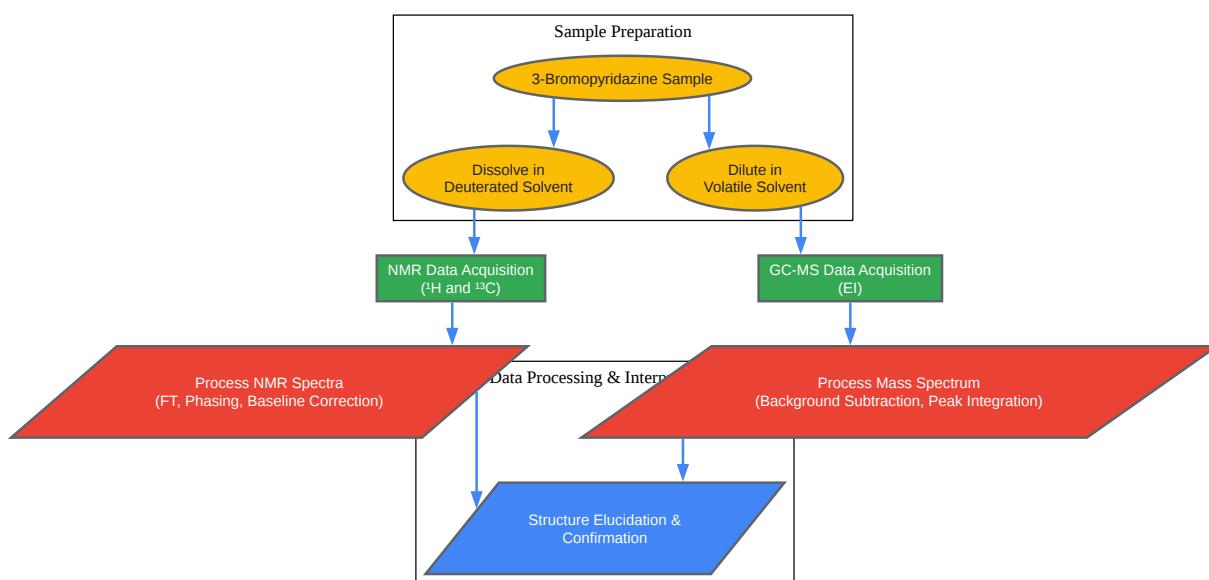
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3.2.3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of **3-Bromopyridazine**.



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Caption: Workflow for the spectral analysis of **3-Bromopyridazine**.

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